molecular formula C20H19F2N3O B6113469 N-(3,4-difluorophenyl)-1-(1H-indol-5-ylcarbonyl)-3-piperidinamine

N-(3,4-difluorophenyl)-1-(1H-indol-5-ylcarbonyl)-3-piperidinamine

Número de catálogo B6113469
Peso molecular: 355.4 g/mol
Clave InChI: HDGQBAHLDWXBDG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3,4-difluorophenyl)-1-(1H-indol-5-ylcarbonyl)-3-piperidinamine, also known as DFP-10917, is a novel small molecule inhibitor that has shown great potential in the field of cancer research. This compound was first synthesized in 2010 by a team of researchers at the University of Illinois, and since then, it has been the subject of numerous scientific studies.

Mecanismo De Acción

The mechanism of action of N-(3,4-difluorophenyl)-1-(1H-indol-5-ylcarbonyl)-3-piperidinamine involves the inhibition of a specific protein kinase known as PAK4. This kinase plays a critical role in the regulation of cell growth and survival, and its overexpression has been linked to the development and progression of various types of cancer. By inhibiting PAK4, N-(3,4-difluorophenyl)-1-(1H-indol-5-ylcarbonyl)-3-piperidinamine disrupts the signaling pathways that promote cancer cell growth and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects
In addition to its anticancer effects, N-(3,4-difluorophenyl)-1-(1H-indol-5-ylcarbonyl)-3-piperidinamine has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Additionally, N-(3,4-difluorophenyl)-1-(1H-indol-5-ylcarbonyl)-3-piperidinamine has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is necessary for the growth and spread of cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using N-(3,4-difluorophenyl)-1-(1H-indol-5-ylcarbonyl)-3-piperidinamine in lab experiments is its high potency and specificity for PAK4. This makes it an ideal tool for studying the role of this kinase in cancer development and progression. However, one limitation of using N-(3,4-difluorophenyl)-1-(1H-indol-5-ylcarbonyl)-3-piperidinamine is its relatively short half-life, which may require frequent dosing in in vivo studies.

Direcciones Futuras

There are several potential future directions for the study of N-(3,4-difluorophenyl)-1-(1H-indol-5-ylcarbonyl)-3-piperidinamine. One area of research is the development of more potent and selective inhibitors of PAK4, which may have even greater anticancer effects. Additionally, researchers may explore the use of N-(3,4-difluorophenyl)-1-(1H-indol-5-ylcarbonyl)-3-piperidinamine in combination with other cancer therapies, such as chemotherapy or immunotherapy, to enhance its anticancer effects. Finally, the development of new animal models that better mimic human cancer may provide a more accurate assessment of the therapeutic potential of N-(3,4-difluorophenyl)-1-(1H-indol-5-ylcarbonyl)-3-piperidinamine.

Métodos De Síntesis

The synthesis of N-(3,4-difluorophenyl)-1-(1H-indol-5-ylcarbonyl)-3-piperidinamine involves several steps, including the reaction of 3,4-difluoroaniline with 1H-indole-5-carboxylic acid, followed by the addition of piperidine and the use of a coupling reagent to form the final product. This method has been optimized to produce high yields of pure N-(3,4-difluorophenyl)-1-(1H-indol-5-ylcarbonyl)-3-piperidinamine, making it an efficient and reliable process for large-scale production.

Aplicaciones Científicas De Investigación

N-(3,4-difluorophenyl)-1-(1H-indol-5-ylcarbonyl)-3-piperidinamine has been extensively studied for its potential as a cancer therapeutic agent. In vitro studies have shown that this compound is highly effective at inhibiting the growth and proliferation of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. Additionally, N-(3,4-difluorophenyl)-1-(1H-indol-5-ylcarbonyl)-3-piperidinamine has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving normal cells unharmed.

Propiedades

IUPAC Name

[3-(3,4-difluoroanilino)piperidin-1-yl]-(1H-indol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O/c21-17-5-4-15(11-18(17)22)24-16-2-1-9-25(12-16)20(26)14-3-6-19-13(10-14)7-8-23-19/h3-8,10-11,16,23-24H,1-2,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGQBAHLDWXBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)NC=C3)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.